REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:12]=1)[C:7](OCC)=[O:8].O.[NH2:14][NH2:15]>O>[F:1][C:2]1[CH:12]=[C:6]([C:7]([NH:14][NH2:15])=[O:8])[CH:5]=[N:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
FC=1C=NC=C(C(=O)OCC)C1
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the precipitate is collected
|
Type
|
WASH
|
Details
|
washed with cold water
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=NC1)C(=O)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |